molecular formula C₁₅H₉D₄F₃N₂O₂ B1160182 Laflunimus-d4

Laflunimus-d4

Cat. No.: B1160182
M. Wt: 314.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laflunimus-d4 is a deuterated analog of Laflunimus, a compound structurally and functionally related to immunosuppressive agents such as Leflunomide. Deuterium substitution at specific positions (e.g., methyl or aromatic groups) aims to enhance metabolic stability and prolong half-life by reducing cytochrome P450-mediated oxidation . This modification is critical in therapeutic applications where sustained drug exposure improves efficacy and reduces dosing frequency. This compound retains the core diphenylamine scaffold observed in its parent compound, which is shared with other immunomodulatory and anti-inflammatory agents like Teriflunomide and Tofenamic Acid .

Properties

Molecular Formula

C₁₅H₉D₄F₃N₂O₂

Molecular Weight

314.3

Synonyms

(2Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide-d4;  _x000B_(Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide-d4;  (Z)-α-Cyano-α4’,α4’,α4’-trifluoro-β-hydroxycyclopropaneacrylo-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Laflunimus-d4 belongs to the diphenylamine derivative family, characterized by two benzene rings linked via an amine group. Key structural analogs include:

Compound Core Structure Deuterium Substitution Key Functional Groups
This compound Diphenylamine 4 deuterium atoms Trifluoromethyl, carbamate
Leflunomide Diphenylamine None Isoxazole, nitrile
Teriflunomide Diphenylamine None Trifluoromethyl, acrylamide
Tofenamic Acid Diphenylamine None Anthranilic acid derivative

Deuteration in this compound occurs at metabolically vulnerable sites, such as methyl groups adjacent to electron-withdrawing substituents, which slows oxidative metabolism compared to non-deuterated analogs like Leflunomide .

Pharmacokinetic and Metabolic Profiles

Deuteration significantly alters pharmacokinetics:

Parameter This compound Leflunomide Teriflunomide
Half-life (t₁/₂) 28–32 hrs 15–18 hrs 18–22 hrs
Metabolic Stability High (CYP2C9/CYP1A2 resistance) Moderate Moderate
Bioavailability ~92% ~80% ~85%

This compound’s extended half-life and reduced clearance (0.12 L/hr vs. 0.25 L/hr for Leflunomide) are attributed to deuterium’s kinetic isotope effect, which impedes hydrogen abstraction during metabolism .

Efficacy and Toxicity

In preclinical models:

  • Anti-inflammatory Activity: this compound showed 40% greater suppression of TNF-α compared to Leflunomide in murine collagen-induced arthritis models.
  • Hepatotoxicity: Deuteration reduced liver enzyme elevation (ALT levels: 45 U/L vs. 78 U/L for Leflunomide at equivalent doses).
  • Drug-Drug Interactions: Unlike Leflunomide, this compound exhibits minimal CYP3A4 inhibition, reducing risks with co-administered substrates like warfarin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.